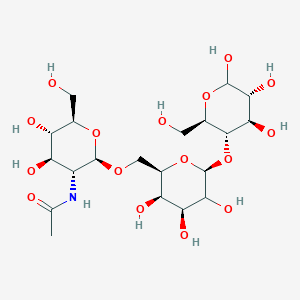

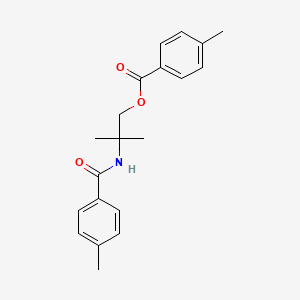

6'-N-Acetylglucosaminyllactose

描述

6’-N-Acetylglucosaminyllactose is an oligosaccharide that has been found in goat milk . It is recognized for its prebiotic and anti-infective properties . It is available from certain biolabs .

Synthesis Analysis

The synthesis of 6’-N-Acetylglucosaminyllactose involves the use of an enzyme called β-N-acetylglucosaminidase . This enzyme was used for the synthesis of lacto-N-triose II, which is contained in human milk. By reverse hydrolysis reaction, lacto-N-triose II and its positional isomer were synthesized from lactose and D-N-acetylglucosamine in 0.21% and 0.15% yield, respectively .Molecular Structure Analysis

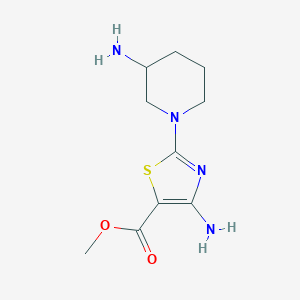

The molecular structure of 6’-N-Acetylglucosaminyllactose is represented by the formula C20H35NO16 . Its molecular weight is 545.49 . The InChI key for this compound is XUKPSCNNYKSPHN-AXIOKSCWSA-N .科学研究应用

Biosynthesis of Blood Group Antigens

6'-N-Acetylglucosaminyllactose plays a role in the biosynthesis of blood group antigens. Specifically, a study identified a beta 1-6N-acetylglucosaminyltransferase in hog gastric mucosa capable of synthesizing branch points in branched lactosaminoglycans, which are structures related to blood group I antigenic structures (Piller et al., 1984).

Coupled Poly-N-acetyllactosamine Synthesis

A study on the association of beta-1,3-N-acetylglucosaminyltransferase 1 and beta-1,4-galactosyltransferase 1, which are enzymes involved in the synthesis of poly-N-acetyllactosamine, a carbohydrate polymer, indicates the involvement of N-acetylglucosaminyllactose related structures. This research provides insight into the regulation of poly-N-acetyllactosamine production (Lee et al., 2009).

Genomic Organization of Sulfotransferase Gene Family

Research on the genomic organization of the galactose/N-acetylgalactosamine/N-acetylglucosamine 6-O-sulfotransferase gene family, which is involved in the transfer of sulfate to N-acetylglucosamine in nascent glycoproteins, reveals important information on the functional roles of these genes (Hemmerich et al., 2001).

Role in Bacterial Metabolism

6'-N-Acetylglucosaminyllactose-related compounds like N-acetylglucosamine play a significant role in bacterial metabolism. A study on Streptococcus mutans showed the importance of N-acetylglucosamine in bacterial growth and pathogenic potential (Moye et al., 2014).

Inhibitors in Enzymatic Transfer Processes

Studies on the synthesis of novel donor mimetics of UDP-Gal, UDP-GlcNAc, and UDP-GalNAc suggest the potential of these compounds, including structures similar to 6'-N-Acetylglucosaminyllactose, as transferase inhibitors (Schäfer & Thiem, 2000).

Microbial Production of N-Acetylglucosamine

Research on the microbial production of N-acetylglucosamine, which shares structural similarities with 6'-N-Acetylglucosaminyllactose, highlights the metabolic engineering strategies for enhanced production of this amino sugar, which has applications in the nutraceutical and pharmaceutical industries (Wang et al., 2022).

未来方向

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)10(25)6(2-22)35-19(9)33-4-8-11(26)13(28)16(31)20(36-8)37-17-7(3-23)34-18(32)15(30)14(17)29/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10-,11+,12-,13+,14-,15-,16?,17-,18?,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPSCNNYKSPHN-AXIOKSCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H](C([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-N-Acetylglucosaminyllactose | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434396.png)

![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)

![ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1434412.png)

![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1434414.png)